

# comparative analysis 1-Nonen-3-ol similar aliphatic alcohols

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## Compound Focus: 1-Nonen-3-ol

CAS No.: 21964-44-3

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## Immunomodulatory Profile of n-Alkanols

The following table summarizes the experimental data on how a series of n-alkanols modulates the immune function of activated T lymphocytes, with a specific readout on IFN- $\gamma$  production. A clear **cutoff effect** is observed, where biological activity ceases beyond a certain chain length [1].

Alcohol (Common Name)	Chain Length	Effect on IFN- $\gamma$ Production	Potency Concentration Range	Impact on NFAT Activation	Impact on NF- $\kappa$ B Activation
Methanol	C1	Enhancement	Millimolar (mM)	Not specified	Not specified
Ethanol	C2	Reduction	Millimolar (mM)	Down-regulated	Compromised
1-Propanol	C3	Reduction	Millimolar (mM)	Down-regulated	Compromised
1-Butanol	C4	Reduction	Millimolar (mM)	Down-regulated	Compromised

Alcohol (Common Name)	Chain Length	Effect on IFN- $\gamma$ Production	Potency Concentration Range	Impact on NFAT Activation	Impact on NF- $\kappa$ B Activation
1-Pentanol	C5	Reduction	Millimolar (mM)	Down-regulated	Compromised
1-Hexanol	C6	Reduction	Millimolar (mM) to Micromolar ( $\mu$ M)	Down-regulated	Compromised
1-Heptanol	C7	Reduction	Micromolar ( $\mu$ M)	Down-regulated	Compromised
1-Octanol	C8	Reduction	Micromolar ( $\mu$ M)	Down-regulated	Compromised
1-Nonanol	C9	Reduction	Micromolar ( $\mu$ M)	Down-regulated	Compromised
1-Decanol	C10	Reduction	Micromolar ( $\mu$ M)	Down-regulated	<b>Cutoff</b>
1-Undecanol	C11	<b>No Effect (Cutoff)</b>	No significant effect	<b>Cutoff</b>	No effect
1-Dodecanol	C12	<b>No Effect (Cutoff)</b>	No significant effect	No effect	No effect

## Detailed Experimental Protocols

The data in the table above was generated using the following key methodologies [1]:

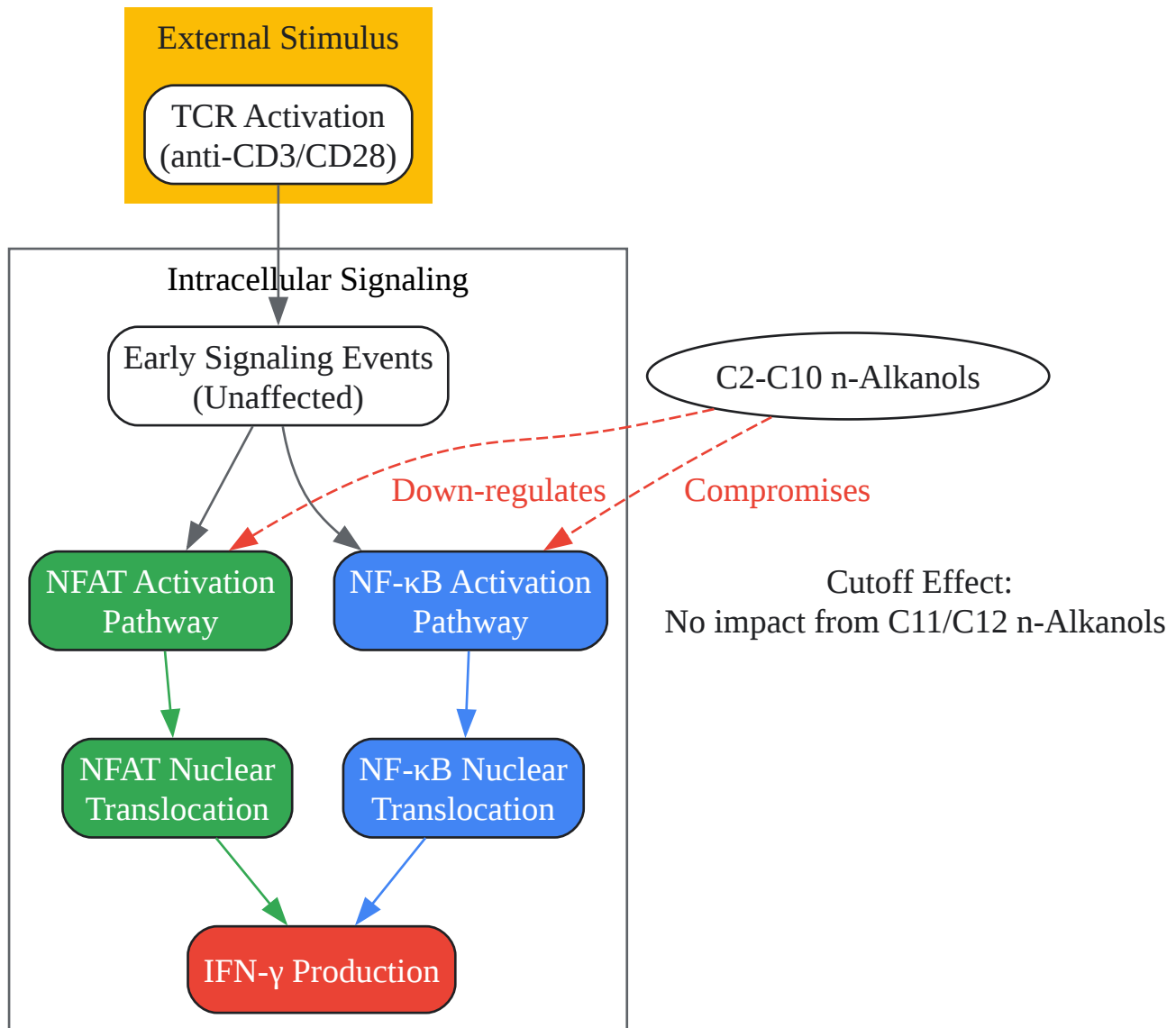
- **Cell Model:** Primary human T lymphocytes were isolated from the peripheral blood of healthy volunteers. A monocyte-depleted population that was over 95% pure T cells (CD8+/CD4+) was used.
- **Cell Stimulation:** T cells were activated using anti-CD3/CD28 antibody-coated magnetic beads for 5-6 hours at 37°C in the presence or absence of the n-alkanol being tested.
- **Cytokine Measurement (IFN- $\gamma$  ELISA):** The concentration of IFN- $\gamma$  in the cell culture supernatant was measured using a commercial ELISA kit. The supernatants were diluted to avoid interference

from residual alcohol in the assay.

- **Transcription Factor Analysis (NF- $\kappa$ B p65 ELISA):** Nuclear proteins were extracted from the cells. The activation of the NF- $\kappa$ B p65 subunit was quantified using an ELISA-based kit that measures the binding of nuclear p65 to an immobilized oligonucleotide containing its consensus binding site.
- **Protein Expression Analysis (NFATc1 Western Blot):** Nuclear extracts were prepared, and the expression of NFATc1 was analyzed by Western blotting. Proteins were separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against NFATc1 and a control nuclear protein (HDAC1).
- **Transcriptional Activity (NFAT/NF- $\kappa$ B Luciferase Reporter Assay):** Stable Jurkat cell lines were engineered to express the firefly luciferase gene under the control of synthetic promoters responsive to either NFAT or NF- $\kappa$ B. After alcohol treatment and cell activation, luciferase activity was measured, which serves as a direct indicator of transcription factor activation.

## Signaling Pathway Dysregulation by n-Alkanols

The experimental data indicates that n-alkanols do not affect early T-cell receptor signaling but act downstream by dysregulating the activation of key transcription factors. The following diagram illustrates this proposed mechanism and the observed cutoff effect.



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This diagram illustrates the proposed mechanism from the research [1]:

- **Mechanism of Action:** The immunomodulatory effects of C2-C10 n-alkanols are not due to general cell toxicity but to a specific dysregulation of the NFAT and NF-κB transcription factor pathways, which are critical for IFN-γ gene expression.
- **The Cutoff Effect:** The abrupt loss of activity at C11 for NFAT and C10 for NF-κB strongly suggests that these alcohols interact with specific intracellular "pockets" or targets that have defined size constraints. The increasing chain length and hydrophobicity eventually prevent effective binding, eliminating the biological effect [1].

## Limitations and Research Gaps

The major limitation for your requested comparison is the lack of specific data on **1-Nonen-3-ol**. The available high-quality experimental data exclusively examines the **unbranched 1-alkanol series**. The difference in structure—specifically, the position of the hydroxyl group and the presence of a double bond in **1-Nonen-3-ol**—can significantly alter its physicochemical properties and biological interactions. Therefore, the data for 1-nonanol (C9) cannot be directly equated to that of **1-Nonen-3-ol**.

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## References

1. The Size of the Unbranched Aliphatic Chain Determines ... [pmc.ncbi.nlm.nih.gov]

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